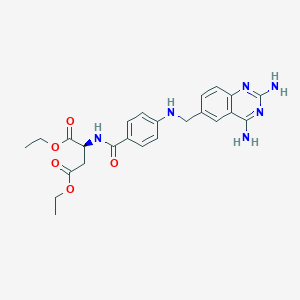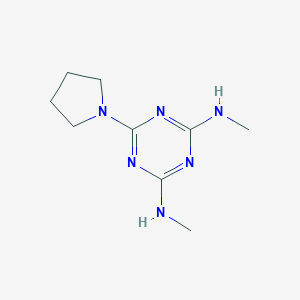
s-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)-, commonly known as melamine, is a white crystalline powder that has been widely used in various industries, including the production of plastics, adhesives, and fertilizers. In recent years, melamine has gained significant attention in the scientific community due to its potential applications in the field of biomedical research.
作用機序
Melamine has been shown to interact with various biomolecules, including proteins, nucleic acids, and lipids. The mechanism of action of melamine is still not fully understood, but it is believed that it can bind to specific sites on biomolecules and induce conformational changes or alter their activity. Melamine has also been shown to disrupt cellular membranes and induce apoptosis in certain cell types.
生化学的および生理学的効果
Melamine has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. Ingestion of melamine has been associated with renal toxicity, as it can form insoluble crystals in the kidneys and cause damage to the renal tubules. Melamine has also been shown to affect the immune system, as it can modulate the activity of immune cells and induce inflammation. In addition, melamine has been shown to have neurotoxic effects, as it can cross the blood-brain barrier and affect the function of neurons.
実験室実験の利点と制限
Melamine has several advantages for lab experiments, including its low cost, high stability, and ease of modification. Melamine-based materials can be synthesized in large quantities and can be easily functionalized to suit specific research needs. However, melamine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers should take precautions when handling melamine and use appropriate safety measures to minimize the risk of exposure.
将来の方向性
There are several future directions for the research and development of melamine-based materials. One potential application is in the field of drug delivery, where melamine-based nanoparticles can be used for targeted and controlled release of drugs. Another area of interest is in the development of melamine-based hydrogels for tissue engineering, where they can be used as scaffolds for the regeneration of various tissues, including bone, cartilage, and skin. In addition, melamine-based biosensors can be further developed for the detection of various biomolecules in clinical and environmental samples.
Conclusion
In conclusion, s-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)-, or melamine, is a versatile material that has potential applications in various fields, including biomedical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of melamine have been discussed in this paper. Further research is needed to fully understand the potential of melamine-based materials and to develop safe and effective applications for biomedical research.
合成法
Melamine can be synthesized through the reaction of urea and formaldehyde under high temperature and pressure conditions. The process involves the condensation of urea and formaldehyde to form methylol urea, which then undergoes cyclization to produce melamine. The purity and yield of melamine can be improved by optimizing the reaction conditions, such as the ratio of urea to formaldehyde, reaction time, and temperature.
科学的研究の応用
Melamine has been widely used in various biomedical research applications, including drug delivery, tissue engineering, and biosensing. Due to its unique chemical and physical properties, melamine can be modified to form functionalized nanoparticles or hydrogels that can be used for targeted drug delivery. Melamine-based hydrogels have also been used as scaffolds for tissue engineering, as they can provide a three-dimensional environment for cell growth and differentiation. In addition, melamine-based biosensors have been developed for the detection of various biomolecules, such as glucose, proteins, and DNA.
特性
CAS番号 |
16268-56-7 |
|---|---|
製品名 |
s-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)- |
分子式 |
C9H16N6 |
分子量 |
208.26 g/mol |
IUPAC名 |
2-N,4-N-dimethyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N6/c1-10-7-12-8(11-2)14-9(13-7)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,10,11,12,13,14) |
InChIキー |
LHHSCEFJYZGVSL-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
正規SMILES |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
その他のCAS番号 |
16268-56-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



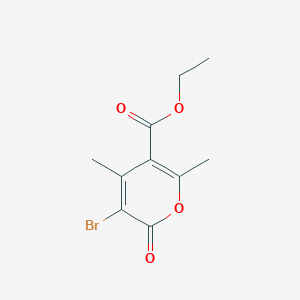
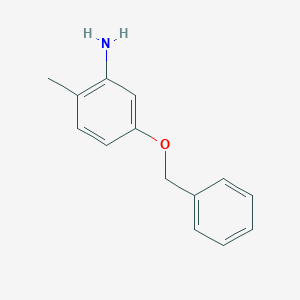

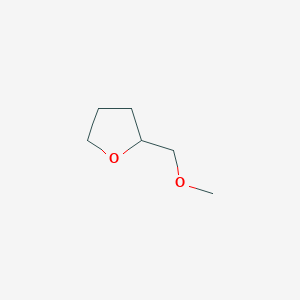
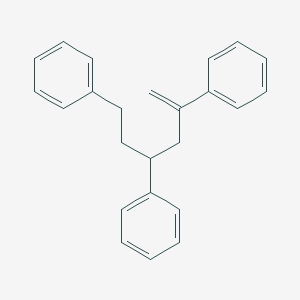
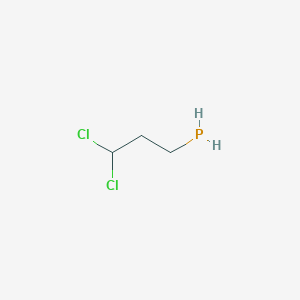
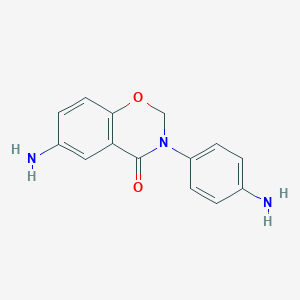
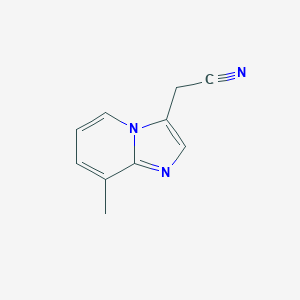
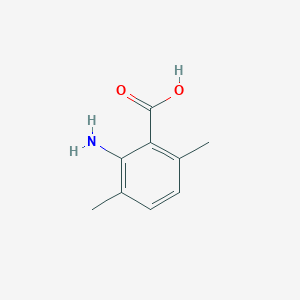
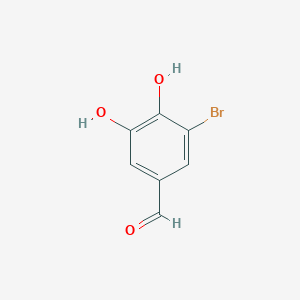

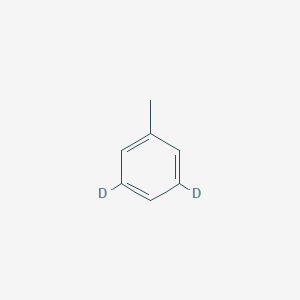
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
